molecular formula C24H24N2O2 B6017131 N-benzyl-3-(2-nitrophenyl)-N-(2-phenylethyl)-2-propen-1-amine

N-benzyl-3-(2-nitrophenyl)-N-(2-phenylethyl)-2-propen-1-amine

Cat. No. B6017131
M. Wt: 372.5 g/mol
InChI Key: PMACTGAWUXNEAP-OQLLNIDSSA-N
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Description

N-benzyl-3-(2-nitrophenyl)-N-(2-phenylethyl)-2-propen-1-amine is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. This compound is also known as NBOMe, which is a class of drugs that exhibit hallucinogenic effects. However,

Mechanism of Action

The mechanism of action of NBOMe is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is a serotonin receptor that is involved in the regulation of mood, perception, and cognition. NBOMe may also interact with other receptors in the brain, such as the dopamine and norepinephrine receptors, to produce its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBOMe are similar to other hallucinogenic drugs, such as LSD and psilocybin. NBOMe can cause alterations in perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. These effects are thought to be mediated by the activation of the 5-HT2A receptor and other receptors in the brain.

Advantages and Limitations for Lab Experiments

NBOMe has several advantages for lab experiments, including its high potency, selectivity for the 5-HT2A receptor, and ease of synthesis. However, NBOMe also has limitations, such as its potential for abuse and toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on NBOMe. One direction is to develop new drugs based on the NBOMe scaffold that have improved pharmacological properties and reduced toxicity. Another direction is to study the long-term effects of NBOMe on the brain and behavior, as well as its potential for therapeutic applications. Finally, more research is needed to understand the mechanism of action of NBOMe and its interactions with other receptors in the brain.

Synthesis Methods

The synthesis of NBOMe involves the reaction of 2-nitropropane with benzylamine in the presence of sodium ethoxide. The resulting intermediate is then reacted with 2-phenylethylamine to form the final product. This synthesis method has been optimized to produce high yields of NBOMe with minimal impurities.

Scientific Research Applications

NBOMe has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, NBOMe has been used as a scaffold to develop new drugs that target specific receptors in the brain. In neuroscience, NBOMe has been used to study the effects of hallucinogenic drugs on the brain and behavior. In pharmacology, NBOMe has been used to study the pharmacokinetics and pharmacodynamics of hallucinogenic drugs.

properties

IUPAC Name

(E)-N-benzyl-3-(2-nitrophenyl)-N-(2-phenylethyl)prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c27-26(28)24-16-8-7-14-23(24)15-9-18-25(20-22-12-5-2-6-13-22)19-17-21-10-3-1-4-11-21/h1-16H,17-20H2/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMACTGAWUXNEAP-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC=CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCN(C/C=C/C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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